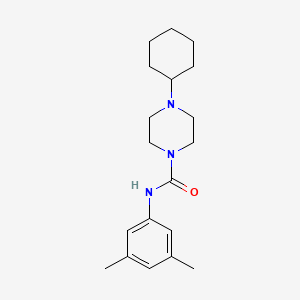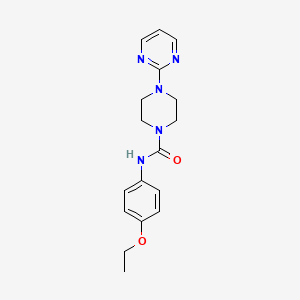![molecular formula C22H25NO5 B5408756 methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5408756.png)
methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate, also known as BBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBA is a type of acrylate that has been extensively studied for its unique properties and potential benefits.
Mechanism of Action
The exact mechanism of action of methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer cell proliferation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate in lab experiments is its high potency and selectivity for specific enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various diseases and developing new drugs. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies before further development.
Future Directions
There are several future directions for the research and development of methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate. One of the most promising areas is in the development of new drugs for the treatment of cancer and inflammatory diseases. This compound has shown potent anti-cancer and anti-inflammatory activities in preclinical studies, making it a promising candidate for further drug development. Another future direction is in the development of new synthetic methods for this compound, which could improve the yield and purity of the final product and reduce the cost of production. Additionally, further studies are needed to evaluate the potential toxicity and side effects of this compound in preclinical and clinical studies.
Synthesis Methods
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate can be synthesized by reacting 4-butoxybenzoic acid with 4-methoxyaniline followed by esterification with methyl acrylate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under controlled conditions to ensure high yield and purity of the final product.
Scientific Research Applications
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been widely used as a research tool in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies, making it a promising candidate for further drug development.
Properties
IUPAC Name |
methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-4-5-14-28-19-12-8-17(9-13-19)21(24)23-20(22(25)27-3)15-16-6-10-18(26-2)11-7-16/h6-13,15H,4-5,14H2,1-3H3,(H,23,24)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJOPYRXIJAIIR-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5408678.png)
![9-ethyl-8-[(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5408683.png)

![4-{[(3R*,4R*)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1-methylpyrrolidin-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5408699.png)
![N-1,3-benzothiazol-2-yl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5408716.png)
![3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5408723.png)
![2-phenyl-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5408736.png)

![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B5408745.png)



![3-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408763.png)
![N-(2-fluorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5408764.png)
